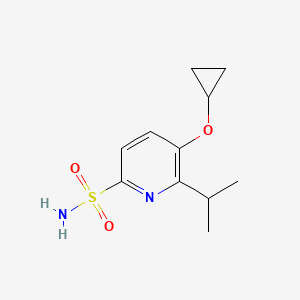
5-Cyclopropoxy-6-isopropylpyridine-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropoxy-6-isopropylpyridine-2-sulfonamide is a chemical compound with the molecular formula C11H16N2O3S. It is a member of the sulfonamide class of compounds, which are known for their wide range of biological activities, including antibacterial, antiviral, diuretic, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-6-isopropylpyridine-2-sulfonamide typically involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of an organic or inorganic base . The reaction conditions can vary, but common bases used include triethylamine or sodium hydroxide. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production methods for sulfonamides, including this compound, often involve large-scale batch reactions. These methods are optimized for high yield and purity, and typically involve the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyclopropoxy-6-isopropylpyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield amines .
Applications De Recherche Scientifique
5-Cyclopropoxy-6-isopropylpyridine-2-sulfonamide has a variety of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential antibacterial and antiviral properties.
Medicine: Research is ongoing into its potential use as an anticancer agent.
Industry: It is used in the development of new materials and polymers
Mécanisme D'action
The mechanism of action of 5-Cyclopropoxy-6-isopropylpyridine-2-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically exert their effects by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to a decrease in folic acid production, which is essential for bacterial growth and replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfanilamide: Another sulfonamide with antibacterial properties.
Sulfamethoxazole: Commonly used in combination with trimethoprim for bacterial infections.
Sulfadiazine: Used in the treatment of toxoplasmosis
Uniqueness
5-Cyclopropoxy-6-isopropylpyridine-2-sulfonamide is unique due to its specific structural features, such as the cyclopropoxy and isopropyl groups, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides .
Propriétés
Formule moléculaire |
C11H16N2O3S |
|---|---|
Poids moléculaire |
256.32 g/mol |
Nom IUPAC |
5-cyclopropyloxy-6-propan-2-ylpyridine-2-sulfonamide |
InChI |
InChI=1S/C11H16N2O3S/c1-7(2)11-9(16-8-3-4-8)5-6-10(13-11)17(12,14)15/h5-8H,3-4H2,1-2H3,(H2,12,14,15) |
Clé InChI |
FAZLGNRRGDGNQZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=CC(=N1)S(=O)(=O)N)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


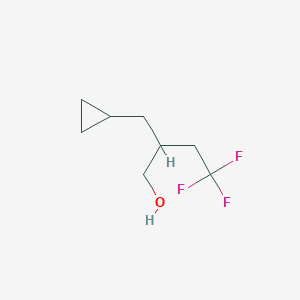

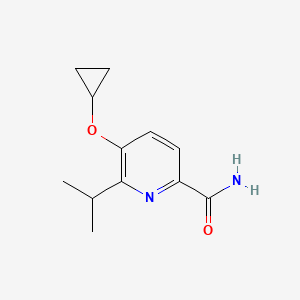

![1-[2-(1,3-Dioxolan-2-YL)pyridin-4-YL]ethanone](/img/structure/B14850953.png)

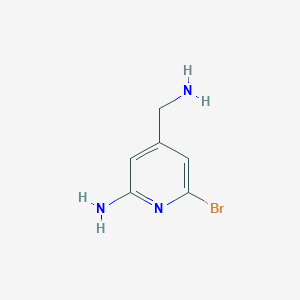



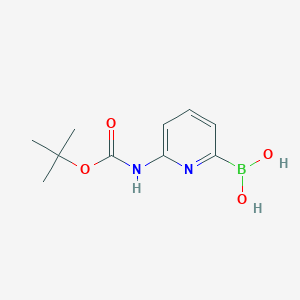

![Sodium;2-azaniumyl-3-[(3-octadecanoyloxy-2-octadec-9-enoyloxypropoxy)-oxidophosphoryl]oxypropanoate](/img/structure/B14851004.png)

